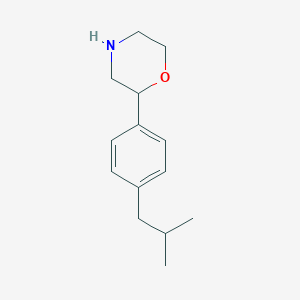

2-(4-Isobutylphenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]morpholine |

InChI |

InChI=1S/C14H21NO/c1-11(2)9-12-3-5-13(6-4-12)14-10-15-7-8-16-14/h3-6,11,14-15H,7-10H2,1-2H3 |

InChI Key |

ZKTABLZITOVLTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2CNCCO2 |

Origin of Product |

United States |

The Prominence of Morpholine Derivatives in Contemporary Medicinal Chemistry Research

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the development of therapeutic agents. drugbank.com Its prevalence in numerous approved drugs and experimental molecules underscores its importance to the field. drugbank.com The scientific community's sustained interest in this scaffold is attributable to a combination of its advantageous physicochemical, biological, and metabolic properties, as well as the ease of its chemical synthesis. drugbank.com

The morpholine moiety is considered a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity, making them a fertile ground for drug discovery. drugbank.com The presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom within a flexible chair-like conformation allows morpholine derivatives to engage in a variety of interactions with biological targets. ontosight.ai This dual nature enhances solubility, a critical factor for drug absorption, and can be tailored to fine-tune the biological activity of a molecule. By modifying the substituents on the morpholine ring, chemists can optimize a drug's interaction with its target, potentially leading to increased potency and selectivity. nih.gov

Furthermore, the incorporation of a morpholine ring can favorably modulate the pharmacokinetic properties of a drug candidate, improving its absorption, distribution, metabolism, and excretion (ADME) profile. A large body of in vivo studies has demonstrated that the addition of a morpholine moiety can not only boost potency but also impart desirable drug-like characteristics. drugbank.com

The Scientific Case for Investigating the 2 4 Isobutylphenyl Morpholine Framework

The academic focus on the 2-(4-isobutylphenyl)morpholine framework is intrinsically linked to the well-established pharmaceutical, ibuprofen (B1674241), which is chemically known as 2-(4-isobutylphenyl)propionic acid. nih.govresearchgate.net Researchers have explored derivatives of ibuprofen to enhance its therapeutic properties and to discover new biological activities. The synthesis of compounds incorporating the morpholine (B109124) structure in place of the carboxylic acid group of ibuprofen, such as 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, has been a subject of these investigations. nih.gov

For instance, the synthesis of morpholine 2-(4-isobutylphenyl)-butyrate has been documented, highlighting the chemical tractability of combining the isobutylphenyl scaffold with the morpholine ring. prepchem.com The resulting compound's physical and chemical properties, such as its melting point and elemental composition, have been characterized, providing a foundation for further study. prepchem.com The crystal structure of the related compound, 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, has also been elucidated, revealing a chair conformation for the morpholine ring. nih.gov Such structural data is invaluable for computational modeling and for understanding how these molecules might interact with biological targets at a molecular level.

Emerging Research Trajectories for Morpholine Containing Bioactive Molecules

Established Synthetic Routes for the Core Morpholine Structure

The synthesis of the morpholine ring is most commonly achieved through the cyclization of vicinal amino alcohols or their derivatives. researchgate.netresearchgate.net Traditional methods often involve the dehydration of bis(2-hydroxyethyl)amines at high temperatures in the presence of strong acids like sulfuric acid or polyphosphoric acid. researchgate.net Another established approach involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction to yield a variety of substituted morpholines. researchgate.net

More contemporary methods have focused on improving efficiency and stereoselectivity. For instance, SnAP (Silicon Amine Protocol) reagents have been developed for the one-step synthesis of morpholines from aldehydes. researchgate.netorganic-chemistry.org This approach is notable for its mild reaction conditions and broad substrate scope, including aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.net Palladium-catalyzed intramolecular carboamination of O-allyl ethanolamines represents another modern strategy for constructing the morpholine core, particularly for accessing cis-3,5-disubstituted derivatives. nih.gov

Synthesis of 2-(4-Isobutylphenyl)morpholine via Coupling Reactions

The synthesis of this compound and its analogues often involves coupling reactions to append the isobutylphenyl group to the morpholine core.

A prevalent method for forming the amide bond in many morpholine-containing compounds is the reaction between an acid chloride and an amine. commonorganicchemistry.comchemguide.co.ukdocbrown.info In the context of this compound derivatives, this typically involves the reaction of 2-(4-isobutylphenyl)propionic acid chloride (ibuprofen acid chloride) with morpholine. nih.govontosight.ai This reaction is generally carried out at room temperature in an aprotic solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. commonorganicchemistry.comnih.gov The acid chloride itself is commonly prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. commonorganicchemistry.com

The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. chemguide.co.uk This is followed by the elimination of a chloride ion to form the stable amide product. chemguide.co.uk

A specific example is the synthesis of 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, where ibuprofen (B1674241) acid chloride is reacted with morpholine in dichloromethane. nih.gov

Beyond the use of acid chlorides, other methods for forming ester and amide linkages are employed in the synthesis of morpholine derivatives. For instance, derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen) have been linked to end-hydroxylated poly(N-acryloyl morpholine) oligomers via ester linkages. nih.gov The synthesis of morpholine-2,5-diones from hydrophobic amino acids represents another approach, where the initial step involves the reaction of an amino acid with chloroacetyl chloride. acs.org

More recently, enzymatic methods have been explored for amidation. For example, the immobilized Candida antarctica lipase (B570770) fraction-B has been used to catalyze the direct condensation of (S)-ibuprofen with benzylamine, offering a greener alternative to traditional chemical methods. researchgate.net

Stereoselective Synthesis and Enantiomeric Resolution Methodologies

The synthesis of single enantiomers of chiral morpholine derivatives is of significant interest due to the often differing biological activities of stereoisomers. Several strategies have been developed to achieve this.

One approach is to start with enantiomerically pure amino alcohols. nih.gov For example, a four-step synthesis of cis-3,5-disubstituted morpholines begins with enantiopure N-Boc amino alcohols. nih.gov Another strategy involves the stereoselective formation of the morpholine ring. For instance, a polymer-supported synthesis of morpholine-3-carboxylic acid derivatives has been reported where the stereochemistry of a newly formed stereocenter was controlled. nih.gov

Enzyme-mediated resolution is another powerful tool. Lipases, for example, have been used to resolve racemic alcohols by catalyzing enantioselective acetylation. mdpi.com This has been demonstrated in the resolution of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, where two different lipases with opposite enantiopreferences were used to obtain both enantiomers in high optical purity. mdpi.com While not directly applied to this compound in the provided context, this methodology is broadly applicable to chiral alcohols that can be precursors to or derivatives of substituted morpholines.

Green Chemistry Principles and Sustainable Synthetic Approaches in Research

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. researchgate.netresearchgate.net This is particularly relevant in the pharmaceutical industry, where the synthesis of complex molecules like this compound and its analogues can generate substantial waste. chemrxiv.orgacs.orgnih.gov

A key development in the green synthesis of morpholines is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the selective monoalkylation of 1,2-amino alcohols. chemrxiv.orgacs.orgnih.govorganic-chemistry.org This method is advantageous as it is a one or two-step, redox-neutral protocol that utilizes inexpensive and readily available reagents. chemrxiv.orgorganic-chemistry.org It avoids the use of toxic reagents like chloroacetyl chloride and hydride reductions, and can be performed in greener solvents. organic-chemistry.org This approach has been shown to be scalable and applicable to a wide range of substrates, including those relevant to the synthesis of active pharmaceutical ingredients. chemrxiv.orgacs.orgnih.gov

The use of bio-based solvents like Cyrene™ is another green chemistry approach that has been applied to amide synthesis, a key reaction in the preparation of many morpholine derivatives. hud.ac.uk This solvent can replace toxic dipolar aprotic solvents like dimethylformamide and dichloromethane, and a simple aqueous work-up can efficiently remove the high-boiling solvent. hud.ac.uk

Furthermore, the use of solar energy as a heat source for synthetic reactions is being explored to reduce reliance on fossil fuels. researchgate.net A synthetic route to ibuprofen has been developed where each step is heated using a solar reflector, demonstrating the potential for alternative energy sources in pharmaceutical synthesis. researchgate.net

Derivatization Strategies for Structural Modification of the this compound Core

Derivatization of the core this compound structure is a common strategy to explore structure-activity relationships and develop new compounds with improved properties. researchgate.netnih.gov

One common point of derivatization is the nitrogen atom of the morpholine ring. For example, N-formylmorpholine can be synthesized from morpholine and formic acid and has applications as a green solvent. ajgreenchem.com

Another approach is to introduce substituents onto the morpholine ring itself. For instance, 2-hydroxy or 2-alkoxy-2-aryl-4-alkyl-morpholines have been synthesized by reacting 2-aminoethanols with aryl-bromomethyl-ketones. nih.gov The resulting 2-hydroxy substituted morpholines can be further derivatized to their 2-alkoxy counterparts. nih.gov

The isobutylphenyl moiety also provides opportunities for modification, although this is less commonly explored in the context of the morpholine core itself. However, the synthesis of various derivatives of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with different functionalities demonstrates the potential for structural modifications on this part of the molecule. nih.govnih.gov

Single-Crystal X-ray Diffraction Analysis of this compound and Analogues

While single-crystal X-ray data for this compound is not extensively published, detailed analysis of the closely related analogue, 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, provides critical insights into the compound's likely solid-state features. nih.govresearchgate.net This analogue, an amide derivative of ibuprofen, shares the core isobutylphenyl and morpholine moieties.

The crystal structure of the analogue, 2-(4-isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, was determined to be in the monoclinic crystal system with a P21/c space group. researchgate.net Research indicates that the crystal structure does not exhibit significant hydrogen bonding. nih.govresearchgate.net The packing is therefore governed by weaker van der Waals forces. The benzene (B151609) ring and the basal plane of the morpholine group are oriented at a dihedral angle of 39.81 (13)°. nih.govresearchgate.net

| Crystal Data for 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one | |

| Parameter | Value |

| Chemical Formula | C₁₇H₂₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8681 (19) |

| b (Å) | 10.3358 (15) |

| c (Å) | 11.0894 (16) |

| β (°) | 106.536 (5) |

| Volume (ų) | 1634.3 (4) |

| Z | 4 |

| R-factor (%) | 6.2 |

Data sourced from Acta Crystallographica Section E, 2012, E68, o2637. researchgate.net

In the solid state of the analogue, the morpholine ring consistently adopts a stable chair conformation. nih.govresearchgate.net In this conformation, the nitrogen (N1) and oxygen (O2) atoms are displaced from the basal plane of the other four carbon atoms. Specifically, the nitrogen and oxygen atoms are at distances of -0.623 (5) Å and 0.652 (5) Å, respectively, from this plane, confirming the puckered chair structure. nih.govresearchgate.net This conformation is a common low-energy state for six-membered heterocyclic rings like morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the covalent structure of molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in this compound can be determined.

The ¹H NMR spectrum of this compound can be predicted by examining its constituent parts. The 4-isobutylphenyl group would present characteristic signals: two doublets in the aromatic region (around δ 7.0-7.3 ppm) corresponding to the para-substituted benzene ring, a doublet for the methylene (B1212753) protons (CH₂) of the isobutyl group (around δ 2.4 ppm), a multiplet for the methine proton (CH), and a doublet for the two terminal methyl groups (CH₃). rsc.orgchemicalbook.com The morpholine ring protons would appear as complex multiplets. The protons on the carbons adjacent to the oxygen (O-CH₂) are typically downfield compared to those adjacent to the nitrogen (N-CH₂). The single proton on the carbon linking the phenyl ring to the morpholine ring (Ar-CH-N) would also have a distinct chemical shift.

| Predicted ¹H NMR Data for this compound | |||

| Proton Group | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Notes |

| Aromatic (2H) | ~7.2 | Doublet | Protons ortho to the morpholine-substituted carbon |

| Aromatic (2H) | ~7.1 | Doublet | Protons ortho to the isobutyl group |

| Ar-CH-N (1H) | ~3.7 | Multiplet | Methine proton at position 2 of the morpholine ring |

| Morpholine O-CH₂ (2H) | ~3.8 - 4.0 | Multiplet | Protons at position 3 |

| Morpholine N-CH₂ (2H) | ~2.8 - 3.0 | Multiplet | Protons at position 5 |

| Morpholine -CH₂- (2H) | ~2.5 - 2.7 | Multiplet | Protons at position 6 |

| Isobutyl -CH₂- (2H) | ~2.45 | Doublet | Methylene protons of the isobutyl group |

| Isobutyl -CH- (1H) | ~1.85 | Multiplet | Methine proton of the isobutyl group |

| Isobutyl -CH₃ (6H) | ~0.9 | Doublet | Diastereotopic methyl protons of the isobutyl group |

The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The isobutylphenyl portion would show four aromatic carbon signals, with the carbon attached to the isobutyl group and the carbon attached to the morpholine ring having distinct shifts. The four carbons of the isobutyl group would also be distinguishable. chemguide.co.uk For the morpholine ring, the two carbons adjacent to the highly electronegative oxygen atom (C-O) would appear significantly downfield (typically δ 65-70 ppm) compared to the two carbons adjacent to the nitrogen atom (C-N), which appear further upfield (typically δ 45-50 ppm). chemicalbook.comresearchgate.net

| Predicted ¹³C NMR Data for this compound | |

| Carbon Group | Predicted Chemical Shift (δ ppm) |

| Aromatic Quaternary (C-CH) | ~140 |

| Aromatic Quaternary (C-isobutyl) | ~138 |

| Aromatic CH | ~129 |

| Aromatic CH | ~127 |

| Morpholine C-O | ~70 |

| Morpholine C-N (at position 2) | ~65 |

| Morpholine C-N (at position 5) | ~48 |

| Morpholine C-C (at position 6) | ~46 |

| Isobutyl -CH₂- | ~45 |

| Isobutyl -CH- | ~30 |

| Isobutyl -CH₃ | ~22 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the FTIR spectrum would be expected to show several key absorption bands. These include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isobutyl and morpholine groups (below 3000 cm⁻¹). rsc.org The presence of the para-substituted benzene ring would be confirmed by characteristic C=C stretching bands around 1600-1450 cm⁻¹ and out-of-plane C-H bending vibrations around 800-850 cm⁻¹. rsc.org The morpholine ring would be identified by the strong C-O-C (ether) stretching band, typically around 1115-1125 cm⁻¹, and C-N (amine) stretching vibrations. chemicalbook.comresearchgate.net

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the FTIR data. It would clearly show the aromatic ring vibrations and the skeletal vibrations of the aliphatic hydrocarbon portions of the molecule. nih.gov

| Key Vibrational Frequencies for this compound | ||

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1610, 1510 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend | Aliphatic |

| ~1120 | C-O-C Stretch | Ether (Morpholine) |

| 1250-1020 | C-N Stretch | Aliphatic Amine (Morpholine) |

| 850-800 | C-H Bend (out-of-plane) | p-Disubstituted Benzene |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the expected molecular formula is C₁₄H₂₁NO.

While specific experimental HRMS data for this compound is not available in the reviewed literature, a theoretical analysis can be performed. The exact mass can be calculated to confirm the molecular formula in future research.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass |

|---|---|---|

| C₁₄H₂₁NO | [M+H]⁺ | 220.1696 |

| C₁₄H₂₁NO | [M+Na]⁺ | 242.1515 |

This table presents theoretical values and awaits experimental verification.

In research practice, HRMS would unambiguously confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. For instance, studies on complex ibuprofen derivatives have utilized HRMS to confirm their structures.

Conformational Dynamics and Energetic Landscape Investigations

The conformational flexibility of this compound is primarily dictated by two key structural features: the puckering of the morpholine ring and the rotation around the single bond connecting the phenyl and morpholine rings.

The morpholine ring itself typically adopts a stable chair conformation to minimize steric and torsional strain. drugbank.com However, other conformations like a boat or twist-boat are possible at higher energies. nih.gov For substituted morpholines, the substituent's position (axial vs. equatorial) significantly impacts the conformational equilibrium. In the case of this compound, the bulky 4-isobutylphenyl group would be strongly favored to occupy an equatorial position on the chair conformer to avoid steric clashes (1,3-diaxial interactions).

Computational methods, such as molecular mechanics and density functional theory (DFT), are standard tools for investigating these conformational preferences and the associated energy barriers. nih.gov Such studies can generate a potential energy surface, mapping the energy of the molecule as a function of its geometry, revealing the most stable conformers and the transition states between them.

For a related compound, 2-(4-Isobutylphenyl)-1-(morpholin-4-yl)propan-1-one, X-ray crystallography has confirmed that the morpholine ring exists in a chair conformation. Although this is a different molecule, it supports the general principle of the chair being the preferred conformation for the morpholine ring.

Detailed investigations for this compound would involve:

Computational Modeling: To calculate the relative energies of the equatorial and axial conformers and the rotational barriers of the phenyl group.

NMR Spectroscopy: Advanced NMR techniques, like Nuclear Overhauser Effect (NOE) experiments, could provide experimental evidence for the preferred conformation in solution.

Without dedicated research on this specific molecule, its precise energetic landscape and conformational dynamics remain a subject for future scientific inquiry.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the determination of a molecule's electronic structure. These calculations are crucial for predicting molecular geometry, vibrational frequencies, and various electronic properties that govern chemical reactivity. For derivatives and analogues of the 2-(4-isobutylphenyl)morpholine scaffold, DFT has been employed to elucidate fundamental characteristics. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. biomedres.us

Studies on related ibuprofen (B1674241) derivatives have shown that the HOMO is often located on the 2-(4-isobutylphenyl)propionate portion, indicating this area is prone to electrophilic attack. Conversely, the LUMO is frequently distributed over other parts of the molecule, such as attached heterocyclic rings, which act as the primary sites for nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Properties of Related Ibuprofen Derivatives

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Finding |

| Ibuprofen | - | - | 4.4665 | High kinetic stability. biomedres.us |

| Ibuprofen Degradant (D3) | - | - | 2.0028 | Higher chemical reactivity compared to parent Naproxen. biomedres.us |

| General Finding for Amide Derivatives | Phenyl acetate (B1210297) and 2-(4-Isobutyl phenyl)-propionate portion | N-[5-ethyl-1,3,4-thiadiazole] and N-[5-trifluoromethyl-1,3,4-thiadiazole] moieties | - | The HOMO part signifies the region an electrophile can attack, while the LUMO indicates where a nucleophile can be added. researchgate.net |

Note: Data is derived from studies on ibuprofen and its derivatives; specific values for this compound are not available.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to indicate different potential values: red signifies regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green areas represent neutral potential. researchgate.net

For a molecule like this compound, MEP analysis would likely show a negative potential (red/yellow) around the oxygen atom of the morpholine (B109124) ring, making it a site for hydrogen bonding and electrophilic interactions. The hydrogen atom on the morpholine's nitrogen (if unsubstituted) and the hydrogens on the phenyl ring would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. It is instrumental in drug discovery for predicting binding modes and affinities, thereby elucidating the potential mechanism of action. mdpi.commdpi.com

Docking studies on various derivatives containing the 2-(4-isobutylphenyl) scaffold have been performed against several important biological targets, including cyclooxygenase (COX) enzymes and protein kinases, which are often implicated in inflammation and cancer. nih.govsemanticscholar.org The binding affinity, often expressed as a negative score in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests stronger binding.

For instance, a mutual prodrug of ibuprofen and sulphanilamide demonstrated high binding affinities for both COX-1 and COX-2 enzymes. nih.gov In other studies, triazole-based derivatives of 2-(4-isobutylphenyl) propanoic acid showed excellent predicted binding affinities against c-kit tyrosine kinase and protein kinase B, suggesting their potential as anticancer agents. semanticscholar.org The morpholine ring itself is recognized for its ability to enhance potency through interactions with target proteins like kinases. nih.gov

Table 2: Predicted Binding Affinities of Related Compounds with Biological Targets

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Predicted Activity |

| N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide | COX-1 | -8.7 | Anti-inflammatory nih.gov |

| N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide | COX-2 | -8.1 | Anti-inflammatory nih.gov |

| Triazole derivative (7f) of 2-(4-isobutylphenyl) propanoic acid | c-kit tyrosine kinase | -176.749 | Anti-cancer semanticscholar.org |

| Triazole derivative (7f) of 2-(4-isobutylphenyl) propanoic acid | Protein kinase B (Akt) | -170.066 | Anti-cancer semanticscholar.org |

| Dexibuprofen amide (4e) | BRCA1 | -6.39 | Anti-cancer nih.gov |

| Dexibuprofen amide (4g) | BRCA1 | -6.34 | Anti-cancer nih.gov |

*Note: The exceptionally high values reported for the triazole derivatives likely represent a different scoring function or unit system than the standard kcal/mol.

Beyond predicting if a molecule binds, docking reveals how it binds. This includes identifying specific amino acid residues in the receptor's active site that interact with the ligand. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and π-stacking.

Table 3: Key Amino Acid Interactions for Morpholine-Containing Ligands

| Ligand Type | Target Type | Interacting Residues | Type of Interaction |

| Morpholine-containing kinase inhibitors | PI3K Kinase | Val882, Asp836, Asp841 | Hydrogen bond (with morpholine oxygen and other groups) nih.govsci-hub.se |

| Morpholine-benzimidazole derivatives | COX-2 | Tyr341, Ser516 | Hydrophobic interaction, Hydrogen bond sci-hub.se |

| Amidine-based morpholine inhibitors | δ-secretase | Asp32, Asp228, Thr72, Arg235 | Hydrogen bond (with morpholine oxygen) nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing critical information on the stability of the ligand-receptor complex and any conformational changes that may occur upon binding. nih.gov

MD simulations performed on dexibuprofen amide derivatives complexed with the BRCA1 protein have confirmed the stability of the docked poses. nih.gov These simulations, often run for periods up to 100 nanoseconds, show that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained over time, reinforcing the credibility of the proposed binding mode. nih.gov Such studies are essential to ensure that the initial high-affinity pose does not dissociate or shift to a less favorable conformation, thus validating the compound as a stable inhibitor. researchgate.net

In Silico ADMET Profiling for Research Compound Optimization

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to de-risk its development trajectory. nih.govresearchgate.net In silico ADMET profiling utilizes computational models to forecast these pharmacokinetic and pharmacodynamic parameters, offering a time- and cost-effective alternative to extensive experimental testing. nih.govcomputabio.com

The optimization of a research compound like this compound through computational ADMET profiling involves a variety of methods. These techniques are broadly categorized into molecular modeling and data modeling. nih.gov Molecular modeling approaches are based on the three-dimensional structures of proteins and include methods like molecular docking and molecular dynamics simulations. nih.gov Data modeling, on the other hand, relies on existing experimental data and employs machine learning algorithms and quantitative structure-activity relationships (QSAR) to predict ADMET properties. nih.govcomputabio.com

Commonly used computational tools and software platforms for ADMET prediction include ADMET Predictor and SwissADME. nih.govphcogj.com These platforms can calculate a wide array of molecular descriptors that are predictive of various ADMET properties. nih.gov For instance, descriptors related to lipophilicity (e.g., LogP), solubility, and molecular size are used to predict absorption and distribution characteristics, including oral bioavailability and blood-brain barrier penetration. nih.gov

The process typically begins with the generation of a 3D structure of the compound, which is then energy-minimized. nih.gov This optimized structure is then used as input for the prediction software. The software applies various models to predict properties such as:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated. researchgate.net

Distribution: Predictions include plasma protein binding and the volume of distribution.

Metabolism: The models can identify potential sites of metabolism by cytochrome P450 enzymes and predict whether the compound is likely to be an inhibitor or inducer of these enzymes. phcogj.com

Excretion: Renal clearance and other excretion pathways can be computationally estimated.

Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). phcogj.comphcogj.com

These computational predictions are not definitive but provide crucial flags for potential liabilities. For instance, a prediction of high hERG inhibition risk would prompt further in vitro investigation. phcogj.com By identifying potential issues early, medicinal chemists can prioritize the synthesis of analogs with more favorable predicted ADMET profiles, thereby optimizing the research compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnumberanalytics.com This method is a cornerstone of modern drug design, enabling the prediction of the activity of novel compounds and guiding the design of derivatives with enhanced potency and selectivity. nih.govnih.gov

For this compound, QSAR modeling would be employed to design derivatives with improved biological activity. The process involves several key steps:

Data Set Assembly: A dataset of structurally related compounds with experimentally determined biological activities is required. For morpholine derivatives, this could involve their affinity for a specific biological target. nih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties. They can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Derived from the 2D representation of the molecule, including topological and connectivity indices. frontiersin.org

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are used to build a mathematical model that relates the descriptors to the biological activity. nih.govfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability for predicting the activity of new compounds. pensoft.net

Once a validated QSAR model is established, it can be used to predict the biological activity of virtual or yet-to-be-synthesized derivatives of this compound. This allows for the in silico screening of a large number of potential derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. numberanalytics.com

For instance, a 3D-QSAR study on a series of morpholine derivatives identified that the regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring are important for affinity. nih.gov Such insights are invaluable for guiding the structural modifications of this compound to design more potent derivatives. The models can highlight which structural features are positively or negatively correlated with activity, providing a rational basis for lead optimization. pensoft.netnih.gov

Investigation of Biological Interactions and Molecular Mechanisms in Preclinical Research Models

Enzyme Inhibition and Activation Studies in Biochemical Assays

Enzyme modulation is a common mechanism of action for therapeutic agents. The structural features of 2-(4-isobutylphenyl)morpholine suggest potential interactions with several classes of enzymes.

Given the presence of the 4-isobutylphenyl moiety, a key pharmacophore of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), it is conceivable that this compound could interact with cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

Without experimental data, any potential for COX inhibition by this compound remains speculative. Rigorous biochemical assays would be necessary to determine its inhibitory potency and selectivity for COX-1 versus COX-2.

The morpholine (B109124) ring is a feature in various enzyme inhibitors. For example, certain morpholine-containing compounds have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters like serotonin (B10506) and norepinephrine. Additionally, derivatives of morpholine have been explored as inhibitors of phosphodiesterases (PDEs), which are involved in second messenger signaling pathways.

There is currently no direct evidence to suggest that this compound modulates these or other enzymatic pathways. Preclinical research involving a broad panel of enzymatic assays would be required to identify any potential enzymatic targets of this compound.

Receptor Ligand Binding and Functional Assays in Cell Lines

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. The chemical structure of this compound suggests the possibility of binding to various receptors, particularly those in the central nervous system.

The morpholine moiety is present in some compounds known to inhibit the reuptake of serotonin and noradrenaline, key mechanisms in the action of certain antidepressant medications. However, there is a lack of specific data from radioligand binding assays or functional uptake inhibition assays to confirm whether this compound has any activity at the serotonin transporter (SERT) or the noradrenaline transporter (NET).

Standard in vitro assays using cell lines expressing these transporters would be necessary to determine the binding affinity (Ki) and functional inhibitory potency (IC50) of this compound for SERT and NET.

Studies on 2,4-disubstituted morpholines have revealed affinities for dopamine (B1211576) receptors. For instance, a series of these compounds were synthesized and tested for their binding to human dopamine D2 and D4 receptors. nih.gov This suggests that the morpholine scaffold can interact with dopaminergic systems. However, the specific affinity of this compound for these or other receptors, such as adrenergic or sigma receptors, has not been reported. Comprehensive receptor screening panels would be needed to elucidate the receptor binding profile of this compound.

Cellular Pathway Modulation and Mechanistic Investigations in Cell Culture

The downstream effects of a compound's interaction with its molecular target(s) often involve the modulation of intracellular signaling pathways. Key pathways that are often investigated in preclinical research include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critical in inflammation and cellular stress responses.

Currently, there is no published research detailing the effects of this compound on these or any other cellular pathways. To understand its potential cellular mechanisms, studies in relevant cell culture models would be required. Such investigations would typically involve treating cells with the compound and measuring the activation or inhibition of specific signaling proteins, as well as changes in the expression of downstream target genes.

Anti-inflammatory Mechanism Research (e.g., TNF-α inhibition in cellular models)

The anti-inflammatory potential of compounds related to this compound is often linked to the modulation of pro-inflammatory cytokines, with Tumor Necrosis Factor-alpha (TNF-α) being a key target. unc.edu TNF-α is a critical mediator in inflammatory pathways, and its overproduction is associated with numerous inflammatory diseases. biointerfaceresearch.com The inhibition of TNF-α synthesis is a validated therapeutic strategy for mitigating inflammation. unc.eduresearchgate.net

In vitro cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells, are standardly used to screen for and characterize TNF-α inhibitors. unc.edunih.gov In these models, LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, leading to a significant release of TNF-α. nih.gov Research on various compounds has demonstrated that effective inhibitors can significantly reduce the amount of TNF-α produced by these activated cells. nih.gov

While direct studies on this compound are limited in the reviewed literature, its structural components—the 4-isobutylphenyl group (a key feature of the well-known NSAID ibuprofen) nih.govewadirect.com and the morpholine ring—suggest a strong rationale for its anti-inflammatory activity. Morpholine derivatives themselves are recognized for their anti-inflammatory properties. researchgate.netresearchgate.net The mechanism is believed to involve the morpholine moiety's ability to engage in molecular interactions with biological targets, potentially including enzymes or receptors in the TNF-α signaling pathway. nih.gov The expression of TNF-α is controlled by multiple signaling pathways, including NF-κB and MAP kinases, which represent potential targets for small molecule inhibitors. biointerfaceresearch.com

Table 1: Research Findings on TNF-α Inhibition in Cellular Models

| Model/System | Key Observation | Mechanism Implication | Citation |

|---|---|---|---|

| LPS-stimulated RAW 264.7 cells | Concentration-dependent release of TNF-α upon LPS challenge. | Provides a robust system for screening TNF-α synthesis inhibitors. | unc.edunih.gov |

| Injury-activated microglia and macrophages | Inhibition of TNF-α with antisense oligonucleotides led to reduced cellular activation markers (e.g., ED-1). | TNF-α acts in an autocrine/paracrine manner to maintain the activated state of immune cells. | nih.gov |

| Various autoimmune disorder models | Therapeutic antibodies (e.g., infliximab, adalimumab) bind to TNF-α, preventing receptor interaction. | Blocking the TNF-α protein directly is an effective anti-inflammatory strategy. | biointerfaceresearch.comresearchgate.net |

Anticancer Activity Mechanisms in Cell Lines

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for anticancer activity. researchgate.netnih.gov The mechanisms of action are often multifactorial, commonly involving the induction of apoptosis (programmed cell death) and cell cycle arrest. rsc.orgresearchgate.net

Studies on morpholine-substituted quinazolines have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.govrsc.org Mechanistic investigations revealed that potent compounds in this class can halt cell proliferation by arresting the cell cycle, frequently in the G1 or G2/M phase. rsc.orgresearchgate.net Following cell cycle arrest, these compounds often trigger apoptosis, which is the primary mode of cancer cell death. nih.govrsc.org The induction of apoptosis has been confirmed in various cell lines, such as T47D (breast cancer) and HL-60 (promyelocytic leukemia), through methods like flow cytometry analysis of Annexin V staining. nih.govnih.gov

Table 2: Anticancer Mechanisms of Morpholine Derivatives in Cell Lines

| Compound Class | Cell Line(s) | Observed Mechanism | Citation |

|---|---|---|---|

| Morpholine substituted quinazolines | A549, MCF-7, SHSY-5Y | Cell cycle arrest at G1 phase, induction of apoptosis. | nih.govrsc.org |

| Morpholine substituted quinazolines | MDA-MB-231, HCT-116, HT-29 | Antiproliferative activity, tubulin polymerization promotion. | researchgate.net |

| Morphine (related opioid) | HL-60, A549 | Induction of early apoptotic markers. | nih.gov |

| Pyrazoline derivatives | HL-60, MCF-7, MDA-MB-231 | Induction of apoptosis, inhibition of kinases (e.g., EGFR, VEGFR2). | nih.gov |

Antimicrobial Activity Mechanisms in Bacterial Strains

Morpholine derivatives have also been explored for their antimicrobial properties. researchgate.net The mechanisms by which these compounds exert their effects on bacteria can include the inhibition of essential metabolic pathways, disruption of cell wall integrity, or modulation of virulence factors. nih.govmdpi.com

A key mechanism for some antimicrobial agents is the inhibition of bacterial enzymes that are absent in mammals, providing selective toxicity. For example, sulfonamides, a class of antibiotics, act by blocking the enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis in bacteria. nih.gov The structural similarity of some morpholine derivatives to these agents suggests they could act as anti-metabolites. nih.gov Another important target is the bacterial cell wall, the disruption of which leads to cell lysis. mdpi.com

Furthermore, certain morpholine derivatives have been shown to act as antibiotic modulators. For instance, 4-(phenylsulfonyl)morpholine (B1295087) demonstrated a synergistic effect with aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against multi-resistant Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov This suggests that the compound may increase bacterial susceptibility to the antibiotic, possibly by altering cell membrane permeability. nih.gov The morpholine ring itself is a key component of the antifungal agent fenpropimorph, which inhibits two enzymes in the sterol biosynthesis pathway, demonstrating the heterocycle's ability to interfere with crucial microbial processes. nih.gov

Table 3: Antimicrobial Mechanisms of Morpholine-Related Compounds

| Compound/Class | Target Organism(s) | Proposed Mechanism of Action | Citation |

|---|---|---|---|

| 4-(Phenylsulfonyl) morpholine | E. coli, P. aeruginosa | Modulation of antibiotic activity (synergism with aminoglycosides). | nih.gov |

| Natural Compounds | S. aureus | Breakdown of the bacterial cell wall leading to lysis. | mdpi.com |

| Pleuromutilin Derivatives | S. aureus (including MRSA) | Inhibition of bacterial protein synthesis by binding to the peptidyl transferase center. | nih.gov |

| Morpholine Antifungals (e.g., Fenpropimorph) | Fungi | Inhibition of sterol biosynthesis via C-14 sterol reductase and C-8 sterol isomerase. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. nih.gov For derivatives of this compound, SAR studies focus on how modifications to the isobutylphenyl and morpholine moieties impact biological interactions, target affinity, and selectivity. nih.govnih.gov

Impact of Isobutylphenyl Substitutions on Biological Interactions

The 4-isobutylphenyl group is a well-established pharmacophore, most famously associated with ibuprofen. ewadirect.comresearchgate.net Its contribution to biological activity is primarily through hydrophobic interactions. In SAR studies of related scaffolds, modifications to this phenyl ring have been shown to dramatically influence potency.

For example, in a series of pyrazoline derivatives with a 4-methylsulfonylphenyl scaffold, the nature and position of substituents on an adjacent phenyl ring were critical for antitumor activity. nih.gov Replacing an unsubstituted phenyl group with a 4-tolyl group, or even two tolyl groups, led to a sharp increase in activity against a panel of cancer cell lines. nih.gov Conversely, introducing 4-methoxyphenyl (B3050149) groups resulted in diminished activity. This highlights that subtle changes in the electronic and steric properties of the phenyl ring can significantly alter the compound's ability to fit into and interact with its biological target.

For this compound, SAR exploration would involve:

Altering the Isobutyl Group: Changing its length (e.g., to propyl or pentyl), branching (e.g., to sec-butyl or tert-butyl), or position on the phenyl ring (e.g., from para to meta or ortho) would modulate lipophilicity and steric bulk, affecting how the molecule fits into a binding pocket.

Substituting the Phenyl Ring: Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, fluoro, nitro) at various positions would alter the electronic distribution and potential for hydrogen bonding or dipole interactions, thereby influencing target affinity.

Influence of Morpholine Ring Modifications on Target Affinity and Selectivity

The morpholine ring is not merely a passive linker; it is a versatile pharmacophore that can significantly influence a molecule's properties. nih.govnih.gov Its flexible chair conformation, the presence of a basic nitrogen atom, and a hydrogen-bond-accepting oxygen atom allow it to participate in diverse interactions with biological targets. researchgate.netnih.gov The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profile, such as enhancing aqueous solubility and metabolic stability. nih.gov

SAR studies consistently demonstrate the importance of the morpholine moiety:

N-Substitution: In many scaffolds, the nitrogen of the morpholine ring is attached to other parts of the molecule. As seen in N-arylsulfonyl morpholines, the nature of this substituent is critical for activity. nih.gov

Ring Substitution: Placing small alkyl groups on the carbon atoms of the morpholine ring can have a profound effect. For example, in the design of γ-secretase inhibitors, installing substituents at the cis-2,6-positions of the morpholine ring was a key strategy for optimizing potency while managing metabolic liabilities. nih.gov

Ring Analogues: Comparing the activity of a morpholine derivative with its analogues, such as a piperidine (B6355638) or thiomorpholine (B91149) derivative, can reveal the specific importance of the oxygen atom. In some series, switching from a piperidine to a morpholine ring enhances activity, while in others, the effect is detrimental, indicating a highly specific role for the heteroatom in target binding. taylorandfrancis.com

Modifications to the morpholine ring of this compound could therefore fine-tune its biological activity by altering its conformation, basicity, and hydrogen bonding capacity, ultimately affecting its affinity and selectivity for specific biological targets.

Advanced Analytical Methodologies for Research Grade Purity and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of non-volatile compounds like 2-(4-isobutylphenyl)morpholine. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through a column packed with a nonpolar stationary phase (such as C8 or C18) propelled by a polar mobile phase.

The separation of the target compound from any impurities is based on differential partitioning between the stationary and mobile phases. The purity is determined by comparing the peak area of the main compound to the total area of all peaks detected, typically by a UV detector set at a wavelength where the analyte exhibits strong absorbance. nih.gov For this compound, the presence of the phenyl ring allows for sensitive UV detection. researchgate.net

Methods developed for purity analysis can be scaled up for preparative HPLC, a process used to isolate and purify larger quantities of the compound for further research. sielc.com This involves using larger columns and higher flow rates to process more material in a single run.

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition | Purpose |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides a nonpolar stationary phase for effective separation of the analyte from potential impurities. |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | The organic modifier (acetonitrile) and aqueous component create the elution gradient. Formic acid helps to protonate silanols and improve peak shape. sielc.com |

| Gradient | 5% to 95% Acetonitrile over 20 minutes | A gradient elution ensures that compounds with a wide range of polarities can be separated and eluted in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, providing good separation efficiency. |

| Detection | UV at 220 nm | The isobutylphenyl moiety has a UV absorbance maximum allowing for sensitive detection. researchgate.net |

| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion. |

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a stereogenic center at the C2 position of the morpholine (B109124) ring, meaning it can exist as a pair of enantiomers (R and S forms). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit significantly different pharmacological activities in a chiral biological system. mdpi.com Therefore, it is critical to separate and quantify the enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

Chiral chromatography, a specialized form of HPLC, is the primary method for this analysis. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov Alternatively, indirect methods can be used, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com

The enantiomeric purity is calculated by comparing the peak area of the desired enantiomer to the total peak area of both enantiomers.

Table 2: Examples of Chiral Stationary Phases for Enantiomeric Separation

| Chiral Selector Type | Example CSP | Mechanism of Interaction |

| Polysaccharide-based | Lux Amylose-1, Chiralpak AD | Forms transient diastereomeric complexes with the enantiomers through hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov |

| Cyclodextrin-based | Cyclobond I (β-cyclodextrin) | Enantiomers are separated based on differential inclusion into the chiral cavity of the cyclodextrin. nih.govresearchgate.net |

| Protein-based | Chiral-AGP (α1-acid glycoprotein) | Utilizes the complex three-dimensional structure of the protein to create stereoselective binding sites. |

| Pirkle-type | (R,R)-Whelk-O 1 | Based on π-acid/π-base interactions, dipole stacking, and hydrogen bonding with a small, well-defined chiral molecule. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Research (if applicable to in vitro metabolic stability studies)

While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is more commonly used for in vitro metabolic stability assays nuvisan.comresearchgate.net, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool for the identification of certain metabolites, particularly if they are volatile or can be made volatile through derivatization. mdpi.comnih.gov In vitro metabolic stability studies typically involve incubating the parent compound with liver microsomes or hepatocytes to simulate the metabolic processes in the liver. nuvisan.com

For a compound like this compound, its metabolites might include hydroxylated or N-dealkylated products. Morpholine and its derivatives can be analyzed by GC-MS, often after a derivatization step to improve their volatility and chromatographic behavior. nih.govresearchgate.net For instance, the secondary amine of the morpholine ring could be derivatized. nih.govresearchgate.net The gas chromatograph separates the volatile compounds, which are then ionized and fragmented by the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can help identify the structure of the metabolites.

Table 3: Hypothetical GC-MS Method for a Derivatized Metabolite of this compound

| Parameter | Condition | Purpose |

| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Reacts with active hydrogens (e.g., on a hydroxylated metabolite) to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. |

| GC Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm film thickness | A common, low-polarity column suitable for a wide range of underivatized and derivatized analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas to move analytes through the column. |

| Oven Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min | Temperature program designed to separate analytes based on their boiling points and interactions with the stationary phase. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation. |

| Mass Analyzer | Quadrupole | Scans a defined mass-to-charge (m/z) range to detect the parent ion and its fragments. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed chemical formula. This comparison serves as a crucial checkpoint to validate the empirical formula of the compound. openstax.org

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the compound is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors. From these quantities, the original mass percentages of the elements in the sample are calculated. libretexts.org For the empirical formula to be considered validated, the experimental values must fall within a narrow margin of error (typically ±0.4%) of the theoretical values. nih.govresearchgate.net

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % (for C₁₄H₂₁NO) | Experimental % (Hypothetical) |

| Carbon (C) | 76.67% | 76.51% |

| Hydrogen (H) | 9.65% | 9.72% |

| Nitrogen (N) | 6.39% | 6.31% |

| Oxygen (O) | 7.29% | 7.46% |

Emerging Research Applications and Future Perspectives

Development of 2-(4-Isobutylphenyl)morpholine-Based Chemical Probes for Biological Research

The development of chemical probes is a critical endeavor for dissecting biological pathways and validating novel drug targets. nih.govresearchgate.net The morpholine (B109124) scaffold is frequently incorporated into such probes to enhance properties like affinity, selectivity, and metabolic stability. nih.gov A notable strategy involves replacing certain chemical groups with a morpholine substituent to improve binding to target proteins. For instance, in the development of inhibitors for the bromodomain BRD9, replacing a propoxy ether with a morpholine moiety significantly promoted affinity. mdpi.com

Applying this principle, the this compound scaffold represents a valuable starting point for creating novel chemical probes. The isobutylphenyl group could be directed toward hydrophobic pockets in target proteins, while the morpholine ring provides a metabolically stable, polar handle that can improve solubility and be modified for target engagement or the attachment of reporter tags (e.g., clickable alkyne handles). nih.govmdpi.com The development of probes based on this specific scaffold could help elucidate the molecular mechanisms of action for targets where both hydrophobic and polar interactions are key for recognition. While the value of a probe is intrinsically linked to a detailed molecular understanding of its mechanism, the creation of a library of stereoisomers from the this compound core could aid in rapidly triaging screening data through built-in stereochemistry-based structure-activity relationships (SAR). nih.gov

Exploration of Novel Biological Targets for Morpholine Scaffolds

The morpholine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and experimental agents due to its favorable physicochemical and metabolic properties. nih.govresearchgate.net Derivatives of morpholine have been shown to interact with a wide array of biological targets, demonstrating its versatility as a scaffold for drug discovery. nih.govresearchgate.net

Research has identified several key classes of molecular targets for morpholine-containing compounds:

Kinases: The aryl-morpholine motif is recognized for its interaction with the PI3K kinase family and the mechanistic target of rapamycin (B549165) (mTOR), both of which are crucial regulators of cell growth and proliferation. nih.govsci-hub.se This makes morpholine derivatives promising candidates for anticancer drug development. sci-hub.seresearchgate.net

Central Nervous System (CNS) Receptors: The morpholine ring's unique conformational flexibility and physicochemical properties can improve solubility and permeability across the blood-brain barrier. nih.gov This has led to the development of morpholine-containing compounds that target neuroreceptors involved in mood disorders and pain, as well as enzymes implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease. nih.gov

Viral Proteins: A novel series of influenza A virus replication inhibitors was discovered to act by targeting the protein-protein interactions of the viral nucleoprotein. The morpholine moiety was a key structural component in the initial hits, demonstrating its utility in developing new antiviral agents with alternate mechanisms of action. acs.org

Antiproliferative Targets: Novel morpholine-conjugated benzophenone (B1666685) derivatives have been synthesized and shown to exhibit antiproliferative activity against various neoplastic cell lines. nih.gov Studies suggest these compounds can induce cell cycle arrest and apoptosis, highlighting their potential in oncology. nih.gov

The exploration of these and other targets for derivatives of this compound could uncover new therapeutic applications, leveraging the known bioactivity of the isobutylphenyl moiety in combination with the advantageous properties of the morpholine scaffold.

Table 1: Selected Biological Targets for Morpholine-Based Compounds

Innovative Synthetic Approaches and Green Chemistry in Morpholine Research

Traditional methods for synthesizing morpholines often involve multiple steps and utilize wasteful or hazardous reagents. organic-chemistry.org However, recent advancements have focused on developing more efficient and environmentally friendly protocols, aligning with the principles of green chemistry.

A significant breakthrough is a one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive and readily available reagents: ethylene (B1197577) sulfate (B86663) (ES) and potassium tert-butoxide (tBuOK). organic-chemistry.orgchemrxiv.org This method offers several advantages:

Efficiency: It provides high yields and demonstrates a broad substrate scope, including primary amines. organic-chemistry.orgacs.org

Scalability: The reaction has been successfully performed on scales greater than 100 grams. organic-chemistry.org

Safety and Environmental Benefits: It eliminates the need for toxic reagents like chloroacetyl chloride and hydride-based reductions, reducing waste and improving the safety profile. organic-chemistry.orgacs.org

Versatility: The methodology allows for one-pot synthesis and further derivatization, expanding its synthetic utility to related heterocycles like piperazines. organic-chemistry.orgchemrxiv.org

Another green chemistry approach involves the use of N-formyl morpholine, which can be synthesized from morpholine and formic acid, as a non-toxic, non-corrosive, and chemically stable green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com These innovative synthetic strategies are directly applicable to the production of this compound and its derivatives, enabling more sustainable and cost-effective research and development.

Integration of Artificial Intelligence and Machine Learning in Morpholine Derivative Design

AI and ML can contribute to several stages of the design process:

De Novo Design: Generative AI models can design novel molecular structures that meet specific, user-defined constraints. gatech.edu For example, a new ML method named PRODIGY enables diffusion models to generate custom 2D and 3D structures, such as molecules with a specific number of atoms or desired physicochemical properties. gatech.edu This could be used to generate novel analogs of this compound tailored for a specific biological target.

Property Prediction: Deep learning and other ML algorithms can predict a wide range of properties for new compounds, including physicochemical characteristics (e.g., solubility), ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and biological activity (e.g., QSAR). springernature.comnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Synthetic Route Optimization: AI systems can analyze vast amounts of chemical reaction data to predict the feasibility of synthetic routes and design optimal reaction conditions, reducing the experimental burden and resource consumption. acs.org

Unaddressed Research Questions and Future Directions in Academic Exploration of this compound

Despite the potential of this compound, several research questions remain unaddressed, pointing toward exciting future directions for academic exploration.

Probe Development and Target Validation: A primary unanswered question is the development and characterization of a specific chemical probe based on the this compound scaffold. Future work should focus on synthesizing such a probe and using it to identify and validate novel biological targets where the unique combination of the isobutylphenyl and morpholine moieties confers high affinity and selectivity.

Specific Biological Activity: The precise pharmacological profile of the parent compound, this compound, is not well-defined in existing literature. Comprehensive screening against a wide range of biological targets, particularly those associated with inflammation and pain (given the isobutylphenyl group) and CNS disorders (given the morpholine ring), is a critical next step. researchgate.netnih.gov

Stereochemistry-Activity Relationships: The 2-position of the morpholine ring is a chiral center. A systematic investigation into the synthesis of individual stereoisomers of this compound and the evaluation of their distinct biological activities is needed. This could reveal stereospecific interactions with biological targets, providing deeper insights for drug design.

Optimizing Green Synthesis: While general green methods for morpholine synthesis have been developed, future research could focus on optimizing these protocols specifically for the large-scale, cost-effective, and stereoselective synthesis of this compound and its derivatives. organic-chemistry.org

Targeted AI/ML Modeling: Future computational work could involve creating specialized AI/ML models trained on data specific to aryl-morpholine derivatives. Such models could more accurately predict novel derivatives of this compound with enhanced activity against underexplored targets, such as specific protein-protein interactions or orphan receptors.

Addressing these questions will be crucial for unlocking the full scientific and therapeutic potential of this compound and its analogs.

Table 2: Compound Names Mentioned in the Article

Q & A

Basic: What synthetic routes are commonly used to prepare 2-(4-Isobutylphenyl)morpholine?

Answer:

The synthesis of aryl-substituted morpholines typically involves nucleophilic substitution or condensation reactions. For example, 2-(4-Chlorophenyl)morpholine is synthesized via the reaction of 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH catalysis) . For this compound, a similar approach could be adapted:

- Step 1: React 4-isobutylaniline with ethylene oxide or a cyclic ether precursor.

- Step 2: Optimize reaction conditions (temperature, solvent, catalyst) to enhance ring closure and minimize side products.

- Key Considerations: Use NMR and mass spectrometry to verify the absence of unreacted amine or byproducts .

Advanced: How can reaction parameters be optimized to improve yield in large-scale synthesis?

Answer:

Scaling up requires balancing kinetics and thermodynamics:

- Temperature Control: Higher temperatures may accelerate ring closure but risk decomposition. Pilot-scale reactors with precise thermal regulation are recommended.

- Catalyst Screening: Test alternatives to NaOH (e.g., K₂CO₃ or phase-transfer catalysts) to improve selectivity .

- Work-Up Protocols: Use liquid-liquid extraction or column chromatography to isolate the product efficiently.

- Validation: Compare HPLC purity profiles between small- and large-scale batches to identify scalability bottlenecks .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm the morpholine ring structure (e.g., δ ~3.5–4.0 ppm for N-CH₂ protons) and isobutylphenyl substitution pattern .

- FT-IR: Identify N-H stretching (if present) and C-O-C vibrations (~1100 cm⁻¹) from the morpholine ring .

- Mass Spectrometry: Use high-resolution MS (HRMS) to validate molecular ion peaks and rule out impurities .

Advanced: How can computational methods predict the reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. For example, fluorine-substituted morpholines exhibit altered electronic properties due to electron-withdrawing effects .

- Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) to guide drug design.

- Validation: Compare computational predictions with experimental reactivity data (e.g., oxidation/reduction outcomes) .

Advanced: How to resolve contradictions in spectroscopic data for novel derivatives?

Answer:

- Multi-Technique Cross-Validation: Combine NMR, X-ray crystallography (if crystals are obtainable), and IR to confirm stereochemistry and functional groups.

- Isotopic Labeling: Use deuterated solvents or ¹⁵N-labeled precursors to simplify NMR interpretation .

- Case Study: For 4-(4-Nitrophenyl)morpholine, discrepancies in NOESY data were resolved via X-ray diffraction, confirming the nitro group’s orientation .

Basic: What biological activities are reported for structurally similar morpholine derivatives?

Answer:

- Anticancer: 4-(4-Nitrophenyl)morpholine derivatives inhibit tumor growth by targeting kinase pathways .

- Antimicrobial: Chlorophenyl-substituted morpholines disrupt bacterial cell membranes .

- Neuroactive Potential: Ethylamine-linked morpholines (e.g., 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine) interact with neurotransmitter receptors .

Advanced: Designing SAR studies for anticancer activity—what methodologies apply?

Answer:

- Pharmacophore Mapping: Identify critical substituents (e.g., isobutyl group’s hydrophobicity) using 3D-QSAR models.

- In Vitro Assays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) and measure IC₅₀ values.

- Mechanistic Studies: Use Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition .

Basic: What oxidation/reduction reactions are feasible for this compound?

Answer:

- Oxidation: Morpholine rings can form N-oxides using H₂O₂ or KMnO₄, altering solubility and bioactivity .

- Reduction: LiAlH₄ may reduce the morpholine ring to a piperidine derivative, though steric hindrance from the isobutyl group could limit reactivity .

Advanced: How to assess environmental degradation pathways?

Answer:

- Photolysis Studies: Expose the compound to UV light and analyze degradation products via LC-MS.

- Soil/Water Microcosms: Monitor biodegradation rates using ¹⁴C-labeled analogs.

- Computational Modeling: Predict half-lives using EPI Suite or other QSAR tools .

Advanced: How does stereochemistry influence biological interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.